Sumanirole maleate

Vue d'ensemble

Description

Sumanirole (maléate) est un agoniste hautement sélectif du récepteur de la dopamine D2, connu pour ses applications thérapeutiques potentielles dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos . Malgré son profil pharmacologique prometteur, il n'a pas été approuvé pour un usage médical mais reste un outil précieux dans la recherche neurobiologique .

Méthodes De Préparation

Sumanirole (maléate) est synthétisé par une série de réactions chimiques à partir de la D-phénylalanine. La voie de synthèse implique une cyclisation oxydative séquentielle, qui est une étape clé dans la formation de la structure imidazoquinoléine . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est généralement préparé en laboratoire à l'aide de techniques de synthèse organique standard .

Analyse Des Réactions Chimiques

Sumanirole (maléate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le cycle imidazoquinoléine.

Réduction : Cette réaction peut être utilisée pour réduire les intermédiaires oxydés à leur état d'origine.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Applications de recherche scientifique

Sumanirole (maléate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : En tant que composé modèle pour étudier les interactions avec les récepteurs de la dopamine.

Biologie : Pour étudier le rôle des récepteurs de la dopamine D2 dans divers processus biologiques.

Médecine : Dans des études précliniques pour évaluer ses effets thérapeutiques potentiels dans la maladie de Parkinson et le syndrome des jambes sans repos.

Industrie : En tant que composé de référence dans le développement de nouveaux agonistes des récepteurs de la dopamine.

Mécanisme d'action

Sumanirole (maléate) exerce ses effets en se liant sélectivement et en activant les récepteurs de la dopamine D2. Cette activation conduit à une série d'événements de signalisation intracellulaire qui modulent l'activité neuronale. La forte sélectivité du composé pour les récepteurs D2 par rapport aux autres sous-types de récepteurs de la dopamine (D1, D3, D4 et D5) en fait un outil précieux pour étudier les voies spécifiques aux récepteurs D2 .

Applications De Recherche Scientifique

Pharmacological Profile

Sumanirole exhibits a high affinity for D2 receptors, with reported EC50 values ranging from 17 to 75 nM in cell-based assays. Its selectivity for the D2 receptor over other dopamine receptor subtypes is significant, originally reported to be over 200-fold . Recent studies indicate a more conservative estimate of approximately 32-fold selectivity for D2 over D3 receptors .

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Selectivity | >200-fold for D2 vs. other subtypes |

| EC50 (D2 receptor) | 17-75 nM |

| Ki (D2) | 9.0 nM |

| Ki (D3) | 1940 nM |

| Ki (D4) | >2190 nM |

| Ki (D1) | >7140 nM |

Clinical Research Applications

Sumanirole has undergone various clinical trials aimed at assessing its efficacy in treating Parkinson's disease and restless leg syndrome. However, these trials were terminated due to insufficient efficacy compared to existing therapies .

Animal Studies

In animal models, sumanirole has demonstrated significant effects on locomotor activity and disability scores in Parkinsonian models. For instance, it improved locomotor activities in monkeys lesioned with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and exhibited robust effects in reserpinized rats, showcasing its potential as a therapeutic agent .

Mechanistic Insights

Sumanirole's mechanism of action primarily involves stimulation of D2 receptors, which plays a crucial role in modulating dopamine pathways associated with movement and coordination. The compound has been shown to affect various physiological responses attributed to D2-like receptor function, including:

- Elevation of striatal acetylcholine levels.

- Decrease in plasma prolactin levels.

- Modulation of dopamine neuron firing rates in the substantia nigra pars compacta .

Research Tool

Despite its clinical setbacks, sumanirole remains a valuable compound for basic research. It is used to explore neurobiological mechanisms linked to dopamine signaling pathways. Its high selectivity for D2 receptors allows researchers to dissect the roles of specific dopamine receptor subtypes in various neurological conditions, including schizophrenia and other movement disorders .

Case Studies and Research Findings

- Effects on Prepulse Inhibition (PPI) : Research demonstrated that sumanirole affects PPI in rats, decreasing inhibition at certain intervals while increasing it at others. This suggests its utility in studying the dopaminergic modulation of sensory processing and potential antipsychotic mechanisms .

- Bivalent Ligands Development : Studies have focused on developing bivalent ligands based on the sumanirole pharmacophore to enhance selectivity and efficacy toward specific receptor subtypes. These efforts aim to create compounds that can selectively activate G-protein pathways while minimizing β-arrestin recruitment .

Mécanisme D'action

Sumanirole (maleate) exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a series of intracellular signaling events that modulate neuronal activity. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2 receptor-specific pathways .

Comparaison Avec Des Composés Similaires

Sumanirole (maléate) est unique en raison de sa forte sélectivité et de son activité agoniste complète aux récepteurs de la dopamine D2. Les composés similaires comprennent :

Ropinirole : Un autre agoniste du récepteur de la dopamine D2 utilisé dans le traitement de la maladie de Parkinson.

Pramipexole : Un agoniste du récepteur de la dopamine D2/D3 avec des applications dans la maladie de Parkinson et le syndrome des jambes sans repos.

Rotigotine : Un agoniste non sélectif des récepteurs de la dopamine utilisé dans des patchs transdermiques pour la maladie de Parkinson.

Sumanirole (maléate) se distingue par sa sélectivité plus élevée pour les récepteurs D2, ce qui la rend particulièrement utile pour la recherche axée sur les effets médiés par les récepteurs D2 .

Activité Biologique

Sumanirole maleate, a selective dopamine D2 receptor agonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in treating Parkinson's disease and other dopaminergic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, pharmacodynamics, and relevant case studies.

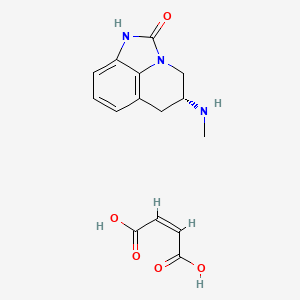

Chemical Profile

- Chemical Name : (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate

- CAS Number : 179386-44-8

- Purity : ≥98%

Receptor Selectivity and Affinity

This compound is characterized by its high affinity for the D2 dopamine receptor. Key findings include:

- EC50 Values : Ranging from 17 to 75 nM in cell-based assays, indicating strong agonistic activity.

- Selectivity : Initially reported to exhibit over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes (D3, D4, D1) with Ki values of 9.0 nM (D2), 1940 nM (D3), >2190 nM (D4), and >7140 nM (D1) . More recent studies suggest a 32-fold selectivity for D2 over D3 receptors with Ki values of 17.1 nM and 546 nM respectively .

This compound acts primarily as a full agonist at the D2 receptor, influencing various physiological processes:

- Dopaminergic Activity : It elevates striatal acetylcholine levels (ED50 = 12.1 µmol/kg i.p.) and decreases plasma prolactin levels in rats at doses ≥3.1 µmol/kg .

- Neuronal Effects : The compound inhibits dopamine neuron firing rates in the substantia nigra pars compacta with an ED50 of 2.3 µmol/kg i.v., demonstrating its significant impact on dopaminergic signaling .

Animal Studies

Research has demonstrated that this compound produces various pharmacological effects in animal models:

- Parkinsonian Models : In reserpinized rats and unilateral 6-hydroxydopamine-lesioned rats, sumanirole exhibited notable locomotor stimulant activity and significantly improved disability scores . Its efficacy was shown to be greater than that of other tested agonists.

| Study Type | Model | Dose | Effect |

|---|---|---|---|

| Locomotor Activity | Reserpine-treated Rats | ≥12.5 µmol/kg s.c. | Increased horizontal activity |

| Rotational Behavior | 6-OHDA Lesioned Rats | Not specified | Profound rotational behavior |

Prepulse Inhibition Studies

In a study examining prepulse inhibition (PPI) in rats, sumanirole was found to decrease PPI at certain intervals while increasing it at others, indicating complex interactions within dopaminergic pathways .

Case Studies and Clinical Insights

While sumanirole has not been approved for clinical use, it has been utilized as a research tool to explore dopaminergic mechanisms:

- Bivalent Ligands Development : A study explored the development of bivalent ligands based on the sumanirole pharmacophore to enhance selectivity for G-protein biased agonism .

- Neurobiological Research : Sumanirole has been pivotal in identifying neurobiological mechanisms related to dopamine signaling, particularly in studies focusing on schizophrenia and other neuropsychiatric disorders .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRMYBBPKNLLI-ORHWHDKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-44-8 | |

| Record name | Sumanirole maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMANIROLE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.